Vespertilin
Overview
Description
Vespertilin is a novel peptide that has been recently discovered from the venom of the Chinese bat species, Vespertilio superans. This peptide has gained significant interest in the scientific community due to its potential therapeutic applications. Vespertilin has shown promising results in various preclinical studies, and its unique mechanism of action has opened new avenues for research in the field of drug discovery.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Vespertilin Conjugates : Vespertilin has been synthesized in conjugation with OSW-1 disaccharide blocks. This process involves the reaction of vespertilin with arabinopyranosyl trichloroacetimidate, followed by glycosylation, yielding glycosides containing OSW-1 disaccharide blocks (Valiullina et al., 2014).
Pharmacological and Biological Activities
- Plant Growth Promoting Activity : Vespertilin, along with its derivatives, has been shown to promote plant growth. This was observed in a study involving the synthesis of dinorcholanic lactones bearing the 5α-hydroxy-6-oxo moiety, derived from vespertilin, and their effects on bean's second internode elongation (Rosado-Abón et al., 2013).
Application in Traditional and Modern Medicine
- Traditional and Modern Medicinal Uses : Christia vespertilionis, commonly referred to as ‘daun rerama’, has seen an increase in its popularity in both traditional and modern medicine. This plant, which contains vespertilin, has been linked to a range of pharmacological activities such as anti-cancer, anti-malaria, and antioxidant properties. However, studies on molecular and gene expression are still lacking, indicating potential areas for future research (Ibrahim et al., 2022).
Applications in Cancer Research
- Antiproliferative Effects on Breast Cancer Cells : An extract of C. vespertilionis, which likely contains vespertilin, was evaluated for its antiproliferative and apoptosis-inducing effects on breast cancer (MCF7) cells. The extract demonstrated significant antiproliferative activity and induced apoptosis in cancer cells through multiple pathways (Ismail et al., 2021).
properties
IUPAC Name |
(1S,2S,4S,7S,8R,9S,12S,13R,16S)-16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-12-19-18(25-20(12)24)11-17-15-5-4-13-10-14(23)6-8-21(13,2)16(15)7-9-22(17,19)3/h4,12,14-19,23H,5-11H2,1-3H3/t12-,14-,15+,16-,17-,18-,19-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROZBIHZZUIGDJ-VEVNUCLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954921 | |
Record name | 2-Hydroxy-4a,6a,7-trimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,9a,10,10a,10b,11-hexadecahydro-8H-naphtho[2',1':4,5]indeno[2,1-b]furan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vespertilin | |
CAS RN |
33282-87-0 | |
Record name | Vespertilin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033282870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-4a,6a,7-trimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,9a,10,10a,10b,11-hexadecahydro-8H-naphtho[2',1':4,5]indeno[2,1-b]furan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.